molecular formula C2F3O2- B077799 Trifluoroacetate CAS No. 14477-72-6

Trifluoroacetate

Cat. No. B077799
CAS RN: 14477-72-6
M. Wt: 113.02 g/mol
InChI Key: DTQVDTLACAAQTR-UHFFFAOYSA-M
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Patent
US06703394B2

Procedure details

Chilled trifluoroacetic acid (2.0 g) was added to (R)-9-[2-(N-Boc-L-valyloxymethyl)-4-(stearoyloxy)butyl]guanine (180 mg; 0.25 mmol) and the solution kept at room temperature for 1 h, evaporated to a small volume, and lyophilized repeatedly with dioxane until a white amorphous powder was obtained. The yield of title compound, obtained as the trifluoracetate salt, was quantitative.
Quantity
2 g
Type
reactant
Reaction Step One
Name
(R)-9-[2-(N-Boc-L-valyloxymethyl)-4-(stearoyloxy)butyl]guanine
Quantity
180 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:7])([F:6])[C:3]([OH:5])=[O:4].C([NH:15][C@H:16]([C:20]([O:22][CH2:23][C@H:24]([CH2:37][CH2:38][O:39][C:40](=[O:58])[CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH2:53][CH2:54][CH2:55][CH2:56][CH3:57])[CH2:25][N:26]1[CH:34]=[N:33][C:32]2[C:31](=[O:35])[NH:30][C:29]([NH2:36])=[N:28][C:27]1=2)=[O:21])[CH:17]([CH3:19])[CH3:18])(OC(C)(C)C)=O>>[NH2:15][C@H:16]([C:20]([O:22][CH2:23][C@H:24]([CH2:37][CH2:38][O:39][C:40](=[O:58])[CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH2:53][CH2:54][CH2:55][CH2:56][CH3:57])[CH2:25][N:26]1[CH:34]=[N:33][C:32]2[C:31](=[O:35])[NH:30][C:29]([NH2:36])=[N:28][C:27]1=2)=[O:21])[CH:17]([CH3:19])[CH3:18].[F:1][C:2]([F:7])([F:6])[C:3]([O-:5])=[O:4]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
(R)-9-[2-(N-Boc-L-valyloxymethyl)-4-(stearoyloxy)butyl]guanine
Quantity
180 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N[C@@H](C(C)C)C(=O)OC[C@@H](CN1C=2N=C(NC(C2N=C1)=O)N)CCOC(CCCCCCCCCCCCCCCCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to a small volume
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N[C@@H](C(C)C)C(=O)OC[C@@H](CN1C=2N=C(NC(C2N=C1)=O)N)CCOC(CCCCCCCCCCCCCCCCC)=O
Name
Type
product
Smiles
FC(C(=O)[O-])(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.